N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide

Melatonin receptor pharmacology Indole SAR Medicinal chemistry

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide (CAS 1574480-66-2; molecular formula C20H19N3O2; MW 333.4) is a synthetic bis-indole carboxamide derivative. It is structurally classified as a melatonin receptor ligand in which the characteristic ethylamido side chain is relocated from the C-3 position of the indole nucleus (as in endogenous melatonin) to the N-1 position, and the methoxy group is retained at the 5-position of the first indole ring, while the second indole ring bears a 6-carboxamide moiety.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B11149474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C20H19N3O2/c1-25-17-4-5-19-15(12-17)7-10-23(19)11-9-22-20(24)16-3-2-14-6-8-21-18(14)13-16/h2-8,10,12-13,21H,9,11H2,1H3,(H,22,24)
InChIKeyTXGZZISYOVBZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide (CAS 1574480-66-2): Structural & Pharmacological Baseline for Procurement Evaluation


N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide (CAS 1574480-66-2; molecular formula C20H19N3O2; MW 333.4) is a synthetic bis-indole carboxamide derivative . It is structurally classified as a melatonin receptor ligand in which the characteristic ethylamido side chain is relocated from the C-3 position of the indole nucleus (as in endogenous melatonin) to the N-1 position, and the methoxy group is retained at the 5-position of the first indole ring, while the second indole ring bears a 6-carboxamide moiety . This N-1 substitution pattern is a documented strategy for generating high-affinity melatonergic agonists with altered pharmacological profiles compared to C-3-substituted analogs [1]. The compound also appears in patent literature claiming indole carboxamides as IKK2 kinase inhibitors, indicating a secondary pharmacological target space that distinguishes it from classical melatonin receptor ligands [2].

Why N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide Cannot Be Substituted by Generic Melatonin or Clinical Melatonergic Agonists


Procurement decisions involving indole-based melatonin receptor ligands must account for the critical positional dependence of the ethylamido side chain on pharmacological outcome. Shifting the side chain from C-3 (as in melatonin, ramelteon, and agomelatine) to N-1 of the indole nucleus fundamentally alters the three-dimensional presentation of the pharmacophore to the receptor binding pocket [1]. Published structure-activity relationship (SAR) studies demonstrate that N-1-substituted indole derivatives can exhibit up to 5-fold higher potency than melatonin itself at melatonin receptors, while certain N-1 analogs lacking the 5-methoxy group behave as antagonists rather than agonists [2]. Furthermore, the bis-indole architecture of this compound—incorporating a second indole-6-carboxamide moiety—introduces additional hydrogen-bonding capacity and steric bulk absent from mono-indole comparators such as melatonin (MW 232.3), ramelteon (MW 259.3), and agomelatine (MW 243.3) [3]. The compound's presence in IKK2 inhibitor patent families indicates that its polypharmacology cannot be replicated by single-target melatonin receptor agonists [4]. Generic substitution with a C-3-substituted indole would therefore yield a fundamentally different molecule with divergent receptor recognition, functional activity, and off-target profile.

Quantitative Differentiation Evidence: N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide vs. Comparators


Structural Architecture: N1-Bis-Indole Scaffold vs. C3-Mono-Indole Melatonergic Ligands

The target compound possesses a bis-indole architecture where the ethyl linker is attached at the N-1 position of the 5-methoxyindole ring and terminated by an indole-6-carboxamide group . This contrasts with all clinically used melatonergic agonists: melatonin (N-acetyl-5-methoxytryptamine) has the ethylamido chain at C-3 of a single indole ring; ramelteon and agomelatine similarly retain C-3 substitution [1]. The N-1 substitution pattern has been demonstrated by Tarzia et al. (1999) to produce high-affinity melatonergic agonists with pharmacological profiles distinct from C-3-substituted analogs [2].

Melatonin receptor pharmacology Indole SAR Medicinal chemistry

Melatonin MT1 Receptor Binding Affinity: N1-Substituted Indole Class Potency vs. Melatonin Baseline

While direct binding data for the exact target compound at human melatonin receptors are not publicly available, the N-1-substituted indole class has been systematically characterized. Tarzia et al. (1997) demonstrated that 1-(2-alkanamidoethyl)-6-methoxyindole derivatives (compounds 2a, 2k-n) exhibit affinity similar to melatonin at the quail optic tectum melatonin receptor using 2-[125I]iodomelatonin displacement, with Ki values in the low nanomolar range and full agonist activity in cAMP assays [1]. Tsotinis et al. (2003) reported N1-substituted indole analogs with up to 5-fold greater potency than melatonin at melatonin receptors [2]. For reference, melatonin binds human MT1 with Ki ~0.3-0.5 nM, ramelteon with Ki ~0.014 nM, and agomelatine with Ki ~0.1 nM [3].

Melatonin receptor binding MT1 affinity Radioligand displacement

IKK2 Kinase Inhibition: Differentiating Polypharmacology vs. Pure Melatonergic Agonists

The target compound falls within the generic structure claimed in GlaxoSmithKline patent US20070254873, which describes indole carboxamide derivatives as IKK2 (IKKβ) inhibitors for inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1]. This kinase inhibitory activity is absent from melatonin, ramelteon, and agomelatine, which are selective melatonin receptor agonists with no reported IKK2 activity [2]. The IKK2 target engagement confers a polypharmacological profile that cannot be replicated by any marketed melatonergic drug.

IKK2 inhibition NF-kB pathway Kinase polypharmacology

Molecular Complexity and Physicochemical Differentiation vs. First-Generation Melatonin Analogs

The target compound (MW 333.4, C20H19N3O2) exhibits higher molecular complexity than all first-generation melatonin analogs . Its bis-indole structure provides additional aromatic surface area for π-π stacking interactions and an extra hydrogen bond donor (indole NH of the carboxamide ring) compared to melatonin, ramelteon, and agomelatine, each of which possesses only a single indole or naphthalene ring system [1]. This increased complexity may translate to enhanced binding site discrimination and altered pharmacokinetic properties, though direct comparative PK data are not available.

Drug-likeness Physicochemical properties Molecular complexity

Optimal Research & Procurement Scenarios for N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide


Probing N-1 vs. C-3 Indole Binding Pocket Topology in Melatonin Receptor Structural Biology

This compound serves as a structural probe to differentiate N-1-accommodating vs. C-3-accommodating melatonin receptor conformations. Based on the Tarzia et al. (1999) demonstration that shifting the side chain from C-3 to N-1 retains high-affinity agonism [1], researchers can use this bis-indole compound in competitive binding assays (2-[125I]iodomelatonin displacement) and functional assays (cAMP, GTPγS) alongside melatonin to map the spatial tolerance of the MT1/MT2 orthosteric site. The indole-6-carboxamide terminus provides a distinct chemical handle for SAR expansion not available with mono-indole N1-substituted analogs.

Simultaneous Melatonin Receptor Activation and IKK2 Inhibition in NF-κB-Mediated Inflammatory Disease Models

For preclinical inflammation research, this compound offers a single-agent approach to simultaneously engage melatonin receptors and inhibit IKK2 kinase activity—a polypharmacology not achievable with ramelteon, agomelatine, or melatonin alone [1]. The IKK2 inhibitory component is claimed in GlaxoSmithKline patent US20070254873 for rheumatoid arthritis, asthma, and COPD indications [2]. This dual mechanism is particularly relevant for studying circadian-inflammatory crosstalk, where melatonin signaling and NF-κB pathways intersect.

Medicinal Chemistry Lead Optimization: Bis-Indole Scaffold for Melatonergic Drug Discovery

The bis-indole architecture provides a privileged starting point for fragment-based or structure-guided optimization of melatonergic ligands [1]. The 5-methoxyindole N-1 ethyl linker and indole-6-carboxamide moiety each offer independent vectors for chemical modification to tune MT1/MT2 subtype selectivity, functional efficacy (agonist vs. antagonist), and pharmacokinetic properties. The Tarzia et al. (1997) finding that C-2 substituents (Br, phenyl, COOCH3) on related N-1-substituted 6-methoxyindoles enhanced affinity into the picomolar range [2] provides a direct precedent for productive SAR exploration on this scaffold.

Comparative Pharmacology Tool for Melatonin Receptor Subtype Selectivity Profiling

Given that clinical melatonergic agonists (ramelteon, agomelatine) exhibit defined MT1/MT2 selectivity ratios, this N-1-substituted bis-indole compound can be deployed in head-to-head MT1 vs. MT2 binding and functional assays to determine whether the N-1 substitution pattern and bis-indole architecture alter subtype preference relative to C-3-substituted ligands [1]. The Tsotinis et al. (2003) report of up to 5-fold potency enhancement in N1-substituted indoles suggests that subtype selectivity may also be modulated by this scaffold [2].

Quote Request

Request a Quote for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.